molecular formula C12H14N2O3 B12590957 4-(2-Methoxy-5-nitrophenyl)-1,2,3,6-tetrahydropyridine CAS No. 648901-31-9

4-(2-Methoxy-5-nitrophenyl)-1,2,3,6-tetrahydropyridine

Cat. No.: B12590957
CAS No.: 648901-31-9
M. Wt: 234.25 g/mol
InChI Key: DWMMNJAHLFTPNK-UHFFFAOYSA-N
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Description

4-(2-Methoxy-5-nitrophenyl)-1,2,3,6-tetrahydropyridine is an organic compound that features a tetrahydropyridine ring substituted with a 2-methoxy-5-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxy-5-nitrophenyl)-1,2,3,6-tetrahydropyridine typically involves the reaction of 2-methoxy-5-nitrobenzaldehyde with a suitable amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst. The reaction conditions generally include:

  • Solvent: Methanol or ethanol
  • Temperature: Room temperature to 50°C
  • Reaction time: 2-6 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxy-5-nitrophenyl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) over palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Methoxy-5-nitrophenyl)-1,2,3,6-tetrahydropyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2-Methoxy-5-nitrophenyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its action include signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-nitrophenyl isothiocyanate
  • 2-Methoxy-5-nitrophenol
  • 4-(2-Methoxy-5-nitrophenyl)-1,2,3,6-tetrahydropyridine derivatives

Uniqueness

This compound is unique due to its tetrahydropyridine ring structure combined with the 2-methoxy-5-nitrophenyl group This combination imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds

Properties

CAS No.

648901-31-9

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

4-(2-methoxy-5-nitrophenyl)-1,2,3,6-tetrahydropyridine

InChI

InChI=1S/C12H14N2O3/c1-17-12-3-2-10(14(15)16)8-11(12)9-4-6-13-7-5-9/h2-4,8,13H,5-7H2,1H3

InChI Key

DWMMNJAHLFTPNK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CCNCC2

Origin of Product

United States

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